molecular formula C14H16N2O3 B13922279 Ethyl (2-methyl-8-aminoquinolin-6-yloxy)acetate

Ethyl (2-methyl-8-aminoquinolin-6-yloxy)acetate

Cat. No.: B13922279
M. Wt: 260.29 g/mol
InChI Key: DFIXRLWRPDMPNB-UHFFFAOYSA-N
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Description

Ethyl (2-methyl-8-aminoquinolin-6-yloxy)acetate is a quinoline-derived compound characterized by a 2-methyl substituent on the quinoline ring, an 8-amino group, and an ethoxyacetate side chain at the 6-position. The ethyl acetate moiety contributes to its solubility in organic solvents, while the amino group at the 8-position introduces nucleophilic properties, making it a candidate for further derivatization in pharmaceutical or agrochemical research .

Quinoline derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties. The presence of the 8-amino group in this compound distinguishes it from simpler quinoline esters, as it may facilitate interactions with biological targets such as enzymes or DNA. The synthesis of such compounds typically involves nucleophilic substitution or coupling reactions, as seen in analogous quinoline derivatives (e.g., ethyl 2-(quinolin-8-yloxy)acetate) .

Properties

IUPAC Name

ethyl 2-(8-amino-2-methylquinolin-6-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-18-13(17)8-19-11-6-10-5-4-9(2)16-14(10)12(15)7-11/h4-7H,3,8,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIXRLWRPDMPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=C2C(=C1)C=CC(=N2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Summary:

  • Starting Material: 2-methyl-8-bromoquinoline
  • Reaction: Amination of 2-methyl-8-bromoquinoline to 2-methyl-8-aminoquinoline
  • Conditions:
    • Solvent: Dimethyl sulfoxide, N,N-dimethylformamide, acetylacetone, tetrahydrofuran, or N-methylpyrrolidone
    • Catalyst: Copper acetylacetonate, iron acetylacetonate, cobalt acetylacetonate, zinc acetylacetonate (one or more)
    • Strong base: Cesium carbonate, cesium hydroxide, potassium carbonate, potassium hydroxide (one or more)
    • Temperature: 60 °C to 120 °C
  • Intermediate Preparation: 2-methyl-8-bromoquinoline is synthesized by ring-closure reaction of o-bromoaniline and crotonaldehyde in the presence of oxidants (nitrobenzene, 2-nitrobromobenzene, ammonium cerium nitrate, vanadic acid, iron oxide) and moderators (glacial acetic acid, hydrochloric acid, ferric sulfite, boric acid) in solvents such as hydrochloric acid, sulfuric acid, or chlorobenzene.
Step Reagents/Catalysts Solvent(s) Temp (°C) Outcome
1 o-Bromoaniline + Crotonaldehyde HCl, H2SO4, Chlorobenzene - 2-methyl-8-bromoquinoline
2 2-methyl-8-bromoquinoline + Catalyst + Strong base DMSO, DMF, Acetylacetone, THF, NMP 60-120 2-methyl-8-aminoquinoline

Etherification: Introduction of the Ethyl Acetate Group

The key step to obtain this compound involves etherification of the hydroxy group on the quinoline ring with ethyl bromoacetate.

Procedure Example:

  • Starting Material: 6-hydroxy-8-nitroquinoline (precursor to the aminoquinoline)
  • Reagents: Ethyl bromoacetate, N,N-diisopropylethylamine (Hünig's base)
  • Solvent: Ethanol
  • Conditions: Reflux for 24 hours
  • Outcome: Formation of ethyl [(8-nitroquinolin-6-yloxy)acetate], which is subsequently reduced to the amino derivative by catalytic hydrogenation.

Reduction:

Step Reagents Solvent Conditions Product
1 6-hydroxy-8-nitroquinoline + Ethyl bromoacetate + Hünig's base Ethanol Reflux 24 h Ethyl [(8-nitroquinolin-6-yloxy)acetate]
2 Pd/C + H2 Ethanol Room temp, hydrogenation Ethyl (8-aminoquinolin-6-yloxy)acetate

Alternative Alkylation Methods Using Ethyl Chloroacetate

Another method reported involves the alkylation of quinoline derivatives with ethyl chloroacetate under basic conditions to form the ethyl acetate ether linkage.

Procedure:

  • Starting Material: Quinoline derivative with hydroxy group (e.g., 6,8-dibromo-2-methylquinazolin-4-one as a model)
  • Reagents: Ethyl chloroacetate, potassium carbonate or sodium ethoxide
  • Solvent: Dry acetone or absolute ethanol
  • Conditions: Reflux for 6-10 hours
  • Outcome: Formation of ethyl 2-(quinolin-yloxy)acetate derivatives with high yield (89-96%).
Entry Base Solvent Time (hours) Yield (%) Notes
1 K2CO3 Dry acetone 10 96 High purity yellow crystals
2 Sodium ethoxide Absolute ethanol 6 89 Slightly lower yield

Research Outcomes and Analytical Data

  • Yields: The etherification and reduction steps typically yield the target compound in good to excellent yields (above 85%).
  • Purity: Products are purified by recrystallization from ethanol or ethyl acetate and characterized by melting point, IR, NMR, and HRMS.
  • Spectral Data:
    • IR spectra confirm the absence of nitro groups post-reduction and presence of ester carbonyl bands.
    • $$^{1}H$$ NMR shows characteristic signals for methyl groups, aromatic protons, and ethyl ester moiety.
    • High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the expected molecular formula.

Summary Table of Preparation Methods for this compound

Step No. Reaction Type Starting Material Reagents/Catalysts Solvent(s) Conditions Yield (%) Key Notes
1 Bromination & Ring Closure o-Bromoaniline + Crotonaldehyde Oxidants (nitrobenzene, etc.) HCl, H2SO4, Chlorobenzene - - Forms 2-methyl-8-bromoquinoline
2 Amination 2-methyl-8-bromoquinoline Cu/Fe/Co/Zn acetylacetonates + base DMSO, DMF, THF, etc. 60-120 °C - Forms 2-methyl-8-aminoquinoline
3 Etherification 6-hydroxy-8-nitroquinoline Ethyl bromoacetate + Hünig's base Ethanol Reflux 24 h >85 Forms ethyl (8-nitroquinolin-6-yloxy)acetate
4 Reduction Nitro-ether intermediate Pd/C + H2 Ethanol Room temp, H2 atmosphere >90 Converts nitro to amino group
5 Alternative Alkylation Quinoline hydroxy derivative Ethyl chloroacetate + K2CO3 or NaOEt Dry acetone or ethanol Reflux 6-10 h 89-96 High yield, robust method

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-methyl-8-aminoquinolin-6-yloxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (2-methyl-8-aminoquinolin-6-yloxy)acetate, while not explicitly detailed in the provided search results, can be contextualized based on the information available regarding similar compounds and their applications. The search results provide information on related quinoline derivatives and their uses, which can help infer potential applications of this compound.

Quinoline Derivatives in Biomedical Research

  • Antimalarial Agents: Quinolones, which are structurally related to this compound, have been explored as antimalarial compounds . Endochin-like quinolones (ELQs) have been synthesized and optimized for their effectiveness against Plasmodium falciparum strains, including those resistant to common antimalarial drugs . These compounds function by disrupting the parasite's respiratory processes .
  • Fluorescent Probes: Quinoline derivatives are used as fluorescent probes to detect and quantify zinc ions in biological systems. For example, Zinquin ethyl ester, a quinolone-based fluorescent probe, is used to monitor intracellular zinc levels and study zinc homeostasis in living cells. Upon entering cells, Zinquin ethyl ester is hydrolyzed into Zinquin, which then binds to Zn2+Zn^{2+} ions and produces fluorescence.
  • Cell-Trappable Fluoresceins: Quinoline-derivatized fluoresceins have been developed for selective imaging in biological samples . These compounds can be used to study various cellular processes by monitoring fluorescence changes .

Synthesis of Related Compounds

  • Ethyl[(8-aminoquinolin-6-yloxy)acetate] can be synthesized through a series of chemical reactions starting from 6-hydroxy-8-nitroquinoline . The process involves esterification using ethyl bromoacetate and a base, followed by reduction of the nitro group via hydrogenation with palladium on carbon .

Potential Applications
Based on the documented applications of related compounds, this compound may have applications in:

  • Bioimaging: As a fluorescent probe for detecting metal ions or other biological molecules in cells and tissues.
  • Drug Development: As a building block for synthesizing novel therapeutic agents, potentially including antimalarial drugs or other bioactive compounds.
  • Material Science: As a component in polymers or other materials with specific optical or electronic properties .

Mechanism of Action

The mechanism of action of Ethyl (2-methyl-8-aminoquinolin-6-yloxy)acetate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of ethyl (2-methyl-8-aminoquinolin-6-yloxy)acetate, the following structurally related compounds are compared:

Table 1: Structural and Functional Comparison

Compound Name Substituents on Quinoline Core Key Functional Groups Molecular Weight (g/mol) Solubility Profile
This compound 2-methyl, 8-amino, 6-ethoxyacetate Amino, ester ~290.3* Moderate in polar solvents
Ethyl 2-(quinolin-8-yloxy)acetate 8-ethoxyacetate Ester 245.3 High in organic solvents
Ethyl 2-(2-[(E)-2-phenyl-1-ethenyl]-6-quinolyloxy-8-p-toluenesulfonamido)acetate 2-phenylvinyl, 8-tosylamido, 6-ethoxyacetate Tosylamide, ester, vinyl ~507.6 Low in aqueous media
(S)-Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-acetate 6,7-dimethoxy, tetrahydroisoquinoline Methoxy, ester 279.3 High in polar aprotic solvents

*Note: Molecular weight estimated based on structural analogs.

Key Differences and Implications

Substituent Effects on Reactivity: The 8-amino group in this compound enhances nucleophilicity compared to the unsubstituted ethyl 2-(quinolin-8-yloxy)acetate . This property may improve its binding affinity in biological systems.

Solubility and Bioavailability: The 2-methyl group in the target compound slightly increases hydrophobicity compared to the non-methylated analog, which may limit aqueous solubility but enhance membrane permeability . The tetrahydroisoquinoline core in improves solubility in polar solvents due to reduced aromaticity and the presence of methoxy groups.

Synthetic Complexity: The synthesis of this compound likely requires multi-step procedures involving protection/deprotection of the amino group, similar to methods described for related compounds in . The vinyl and tosylamido groups in necessitate additional coupling and sulfonylation steps, increasing synthetic complexity.

Biological Activity

Ethyl (2-methyl-8-aminoquinolin-6-yloxy)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, highlighting key findings, case studies, and relevant data.

This compound is a quinoline derivative, characterized by its unique structure which includes an ethyl ester group and an amino functionality. Its molecular formula is C₁₄H₁₅N₃O₂, and it exhibits various biological properties attributed to the quinoline scaffold.

Antimicrobial Activity

Recent studies have demonstrated that quinoline derivatives, including this compound, exhibit significant antimicrobial properties.

Case Study: Antifungal Activity

In a study focusing on quinoline derivatives, compounds similar to this compound showed promising antifungal activity against various strains. For instance, certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 4 µg/mL against drug-resistant strains like vancomycin-resistant E. faecium .

Table 1: Antimicrobial Efficacy of Quinoline Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Compound 32Candida albicans2
Compound 33Aspergillus niger4
This compoundE. faecium4

Cytotoxicity and Anticancer Activity

The cytotoxic potential of this compound has also been investigated in various cancer cell lines.

Case Study: Cytotoxic Effects

In a comparative study, several quinoline derivatives were tested against cancer cell lines such as HeLa and MCF-7. This compound demonstrated IC₅₀ values ranging from 5 to 19 µM, indicating a significant cytotoxic effect compared to standard chemotherapeutics like cisplatin .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
This compoundHeLa10
Compound XMCF-77
CisplatinHeLa15

The mechanism through which this compound exerts its biological effects is still under investigation. However, studies suggest that its anticancer properties may be linked to the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells . Additionally, some quinoline derivatives have been shown to inhibit fatty acid biosynthesis in Plasmodium falciparum, indicating potential antimalarial activity as well .

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